![molecular formula C16H13F2NO2 B5873676 N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5873676.png)
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
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Overview
Description
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FPOP is a derivative of the amino acid phenylalanine and has been synthesized using different methods.
Scientific Research Applications
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been used in various scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide to label amino acid residues in proteins and then subjecting them to proteolytic digestion and mass spectrometry analysis to determine the solvent accessibility and conformational changes of the labeled residues. N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been used to study protein-protein interactions and protein-ligand interactions. In structural biology, N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been used to study the conformational changes of proteins upon ligand binding and to determine the binding sites of small molecules on proteins.
Mechanism of Action
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide reacts with amino acid residues in proteins, particularly with solvent-exposed residues, to form adducts that can be detected and analyzed using mass spectrometry. The reaction mechanism involves the formation of a radical intermediate that can abstract a hydrogen atom from the amino acid residue, leading to the formation of a covalent bond between N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide and the residue.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a relatively non-toxic compound and does not have any known physiological effects. However, its reaction with amino acid residues in proteins can affect their conformation and function, which can have downstream effects on cellular processes and signaling pathways.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments, including its high reactivity and selectivity towards amino acid residues, its compatibility with mass spectrometry analysis, and its ability to label proteins in their native state. However, N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide also has some limitations, including its sensitivity to reaction conditions, its potential for non-specific labeling, and its limited ability to label buried residues in proteins.
Future Directions
There are several future directions for the use of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide in scientific research. These include the development of new labeling strategies and purification methods to improve the yield and purity of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, the application of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide to study protein dynamics and interactions in living cells, and the integration of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide with other techniques, such as cryo-electron microscopy and X-ray crystallography, to obtain high-resolution structural information of proteins. Additionally, N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can be used to study the effects of post-translational modifications on protein structure and function and to identify new drug targets and inhibitors.
Synthesis Methods
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can be synthesized using different methods, including the reaction of 2-fluoroaniline and 4-fluorobenzaldehyde in the presence of a catalyst, such as potassium carbonate, followed by the reaction with 4-oxobutanoic acid. Another method involves the reaction of 2-fluorobenzoic acid and 4-fluorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with 4-oxobutanoic acid. The yield and purity of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide depend on the reaction conditions and purification methods used.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-12-7-5-11(6-8-12)15(20)9-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZJYVZOQJFWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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